CAN508

Descripción

Propiedades

IUPAC Name |

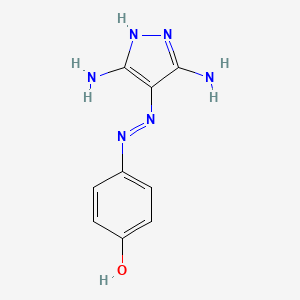

4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6O/c10-8-7(9(11)15-14-8)13-12-5-1-3-6(16)4-2-5/h1-4,16H,(H5,10,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZRKFOEZQBUEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(NN=C2N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90901895 | |

| Record name | NoName_1070 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140651-18-9 | |

| Record name | CAN-508 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140651189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CAN-508 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07731 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAN-508 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG0O47K626 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CAN508: A Technical Guide to its Mechanism of Action in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CAN508 is a small molecule inhibitor with demonstrated anti-angiogenic properties, primarily functioning through the selective inhibition of Positive Transcription Elongation Factor b (P-TEFb). This document provides a comprehensive technical overview of the mechanism of action of this compound in endothelial cells. By inhibiting P-TEFb, this compound effectively curtails critical processes in angiogenesis, including endothelial cell migration and tube formation. Furthermore, this compound has been shown to reduce the expression of Vascular Endothelial Growth Factor (VEGF) in cancer cells, a key signaling molecule that drives angiogenesis. While a direct regulatory link between this compound and the STAT3 signaling pathway in endothelial cells has not been definitively established, the known interplay between P-TEFb and STAT3 suggests a potential indirect modulatory role. This guide consolidates available data, presents detailed experimental protocols, and visualizes the key signaling pathways to facilitate further research and drug development efforts targeting tumor angiogenesis.

Core Mechanism of Action: P-TEFb Inhibition

This compound is a 3,5-diaminopyrazole compound that exhibits high selectivity as a P-TEFb inhibitor[1]. P-TEFb, a heterodimer of cyclin-dependent kinase 9 (CDK9) and a T-type cyclin, plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII)[1]. This phosphorylation event is essential for the transition from abortive to productive transcriptional elongation.

By inhibiting the kinase activity of P-TEFb, this compound effectively stalls transcriptional elongation, leading to a reduction in the synthesis of messenger RNA (mRNA) for a wide array of genes, including those critical for angiogenesis[1].

Impact on Endothelial Cell Function

The primary anti-angiogenic effects of this compound in endothelial cells are a direct consequence of P-TEFb inhibition. The key observed effects include:

-

Inhibition of Endothelial Cell Migration: The movement of endothelial cells is a fundamental step in the formation of new blood vessels. This compound has been shown to inhibit this process[1].

-

Inhibition of Endothelial Cell Tube Formation: The organization of endothelial cells into three-dimensional tubular structures is a hallmark of angiogenesis. This compound effectively blocks this crucial step[1].

-

Reduction of mRNA Synthesis: As a direct result of P-TEFb inhibition, this compound leads to a general decrease in mRNA synthesis within endothelial cells[1].

Quantitative Data

| Parameter | Effect of this compound | Cell Type | Quantitative Data | Reference |

| Endothelial Cell Migration | Inhibition | Endothelial Cells | Not Available | [1] |

| Endothelial Cell Tube Formation | Inhibition | Endothelial Cells | Not Available | [1] |

| mRNA Synthesis | Reduction | Endothelial Cells | Not Available | [1] |

| VEGF Expression | Reduction | Human Cancer Cell Lines | Not Available | [1] |

Signaling Pathways

P-TEFb-Mediated Transcription Elongation

The central mechanism of this compound revolves around the inhibition of the P-TEFb signaling pathway.

Indirect Effect on VEGF Signaling and Potential STAT3 Crosstalk

This compound has been observed to reduce the expression of Vascular Endothelial Growth Factor (VEGF) in several human cancer cell lines[1]. VEGF is a potent pro-angiogenic factor that, upon binding to its receptor (VEGFR) on endothelial cells, activates multiple downstream signaling pathways, including the JAK/STAT pathway. Specifically, VEGF binding can lead to the phosphorylation and activation of STAT3, a transcription factor that promotes the expression of genes involved in cell survival, proliferation, and migration.

While direct inhibition of STAT3 by this compound in endothelial cells has not been reported, its ability to reduce VEGF production in the tumor microenvironment suggests an indirect mechanism for downregulating STAT3 activation in endothelial cells. Furthermore, there is evidence that P-TEFb can be recruited by STAT3 to promote the transcription of its target genes. Therefore, by inhibiting P-TEFb, this compound could potentially disrupt STAT3-mediated transcription even if STAT3 itself is activated by other stimuli.

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Basement Membrane Extract (e.g., Matrigel®)

-

24-well tissue culture plates

-

This compound (or vehicle control)

-

Microscope with imaging capabilities

Procedure:

-

Thaw the basement membrane extract on ice overnight.

-

Coat the wells of a 24-well plate with a thin layer of the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentration of this compound or vehicle control.

-

Seed the HUVECs onto the solidified basement membrane extract.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Visualize and photograph the formation of tubular networks using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Endothelial Cell Migration (Scratch) Assay

This assay measures the rate of collective cell migration to close a "wound" created in a confluent monolayer of endothelial cells.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

6-well or 12-well tissue culture plates

-

Sterile 200 µL pipette tip or cell scraper

-

This compound (or vehicle control)

-

Microscope with imaging capabilities and time-lapse function (optional)

Procedure:

-

Seed HUVECs in a 6-well or 12-well plate and grow them to full confluency.

-

Create a linear "scratch" or wound in the cell monolayer using a sterile pipette tip.

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Replace the medium with fresh endothelial cell growth medium containing the desired concentration of this compound or vehicle control.

-

Place the plate on a microscope stage and acquire images of the scratch at time 0.

-

Incubate the plate at 37°C and acquire images at regular intervals (e.g., every 6-12 hours) until the scratch in the control wells is nearly closed.

-

Quantify the rate of cell migration by measuring the change in the width of the scratch over time using image analysis software.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol describes the detection of the activated form of STAT3 in endothelial cells following treatment with a stimulus (e.g., VEGF) in the presence or absence of this compound.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

VEGF (or other stimulus)

-

This compound (or vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Culture HUVECs to near confluency.

-

Pre-treat cells with the desired concentration of this compound or vehicle control for a specified time.

-

Stimulate the cells with VEGF for the desired time to induce STAT3 phosphorylation.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT3 to confirm equal protein loading.

-

Quantify the band intensities to determine the relative levels of p-STAT3.

Conclusion and Future Directions

This compound presents a promising anti-angiogenic agent with a well-defined primary mechanism of action centered on the inhibition of P-TEFb in endothelial cells. Its ability to disrupt endothelial cell migration and tube formation, coupled with its capacity to reduce VEGF expression in cancer cells, underscores its therapeutic potential.

Future research should focus on several key areas:

-

Quantitative analysis: Determining the precise IC50 values of this compound for the inhibition of endothelial cell migration and tube formation will be crucial for preclinical and clinical development.

-

STAT3 signaling: Investigating the direct effects of this compound on the STAT3 signaling cascade in endothelial cells will provide a more complete understanding of its mechanism of action. This could involve examining the phosphorylation status of STAT3 in response to various stimuli in the presence of this compound.

-

In vivo studies: Further in vivo studies are necessary to validate the anti-angiogenic and anti-tumor efficacy of this compound in relevant animal models.

-

Combination therapies: Exploring the synergistic potential of this compound with other anti-cancer agents, particularly those targeting parallel or downstream signaling pathways, could lead to more effective treatment strategies.

By addressing these research questions, the full therapeutic potential of this compound as a novel anti-angiogenic agent can be realized.

References

CAN508: A Technical Guide to its Function as a Selective CDK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CAN508 is a potent and selective arylazopyrazole compound that functions as an ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] By selectively targeting the CDK9/cyclin T1 complex, this compound plays a critical role in halting transcriptional elongation, a process frequently exploited by cancerous cells for survival. This inhibition leads to the suppression of messenger RNA (mRNA) synthesis, particularly of short-lived anti-apoptotic proteins, thereby inducing programmed cell death (apoptosis) in various cancer cell lines.[1] Furthermore, emerging evidence indicates its role in inhibiting angiogenesis, adding another dimension to its therapeutic potential.[1][3] This document provides an in-depth overview of the molecular function, mechanism of action, relevant signaling pathways, and experimental methodologies associated with this compound.

Core Mechanism of Action

This compound exerts its biological effects primarily through the potent and selective inhibition of the CDK9/cyclin T1 complex.[4][5] CDK9 is the kinase component of the Positive Transcription Elongation Factor b (P-TEFb), which is essential for the transition from abortive to productive transcriptional elongation.[3]

The core mechanism involves:

-

ATP-Competitive Inhibition: this compound binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of its natural substrates.[5]

-

Inhibition of RNA Polymerase II Phosphorylation: The primary substrate of activated CDK9/cyclin T1 is the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (Pol II).[1] By inhibiting CDK9, this compound prevents the phosphorylation of the Pol II CTD.[1][3]

-

Suppression of Transcription: The lack of Pol II CTD phosphorylation causes the polymerase to stall, leading to a global inhibition of mRNA synthesis.[1] This disproportionately affects the transcription of genes with short half-lives, many of which are crucial for cancer cell survival, such as anti-apoptotic proteins.[1]

-

Induction of Apoptosis: The downregulation of key survival proteins, coupled with the induction of tumor suppressor proteins like p53, shifts the cellular balance towards apoptosis.[1][6]

Crystal structure analysis reveals that while this compound binds similarly to both CDK9 and CDK2, subtle conformational changes in the CDK9 active site, particularly involving the glycine-rich loop and a specific hydrophobic pocket, contribute to its selectivity.[1]

Quantitative Data: Inhibitory Activity and Selectivity

The potency and selectivity of this compound have been quantified in various biochemical assays.

| Target | IC50 Value | Notes |

| CDK9/cyclin T1 | 0.35 µM | Potent, ATP-competitive inhibition.[1][5][7] |

| Other CDK/cyclin complexes | ~13.3 µM (estimated) | Exhibits a 38-fold selectivity for CDK9/cyclin T over other tested CDK complexes.[1][4] |

Table 1: Summary of this compound Inhibitory Concentration (IC50).

Key Signaling Pathways and Biological Effects

This compound modulates critical cellular pathways, leading to its primary anti-tumor effects.

Transcriptional Inhibition and Apoptosis Induction

The principal pathway initiated by this compound leads to cancer cell death. By inhibiting CDK9, this compound blocks the transcription of essential survival genes, leading to the induction of the intrinsic apoptotic pathway.

Caption: this compound-induced apoptosis signaling pathway.

Anti-Angiogenic Effects

This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. This occurs through a CDK9-dependent mechanism.[1] The compound inhibits the migration of endothelial cells and reduces the expression of Vascular Endothelial Growth Factor (VEGF) by cancer cells.[3]

Caption: Anti-angiogenic mechanism of this compound.

Experimental Protocols

The following sections describe generalized methodologies for key experiments used to characterize the function of this compound.

In Vitro CDK9 Kinase Activity Assay

This protocol outlines a representative method for measuring the inhibitory effect of this compound on CDK9 kinase activity.

Objective: To determine the IC50 value of this compound against the CDK9/cyclin T1 complex.

Materials:

-

Recombinant human CDK9/cyclin T1 enzyme

-

Biotinylated peptide substrate derived from the Pol II CTD

-

ATP, [γ-33P]-ATP

-

This compound stock solution (in DMSO)

-

Kinase reaction buffer (e.g., MOPS, MgCl2, DTT)

-

Streptavidin-coated plates

-

Scintillation counter

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase reaction buffer.

-

Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the peptide substrate, and the diluted this compound or DMSO (vehicle control).

-

Enzyme Addition: Add the CDK9/cyclin T1 enzyme to each well to initiate the reaction. Incubate for a defined period (e.g., 30 minutes) at 30°C.

-

Phosphorylation Reaction: Start the phosphorylation reaction by adding a mix of ATP and [γ-33P]-ATP. Incubate for 60-120 minutes at 30°C.

-

Reaction Termination: Stop the reaction by adding EDTA.

-

Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide. After washing to remove unincorporated [γ-33P]-ATP, measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

References

- 1. The CDK9 C-helix Exhibits Conformational Plasticity That May Explain the Selectivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel CDK inhibitors via scaffold hopping from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound 25 mg – Biotech Hub Africa [biotechhubafrica.co.za]

CAN508: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and preclinical development of CAN508, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This compound, also identified as 4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol, has been a valuable tool in cancer research, particularly for understanding the role of transcriptional regulation in malignancy. This document provides a comprehensive overview of its discovery timeline, mechanism of action, and key preclinical findings, supported by detailed experimental protocols and pathway visualizations.

Discovery and Development Timeline

While a precise day-by-day timeline is not publicly documented, the key milestones in the discovery and development of this compound can be constructed from seminal publications. The journey of this compound from a novel chemical entity to a recognized selective CDK9 inhibitor is outlined below.

Key Milestones:

-

Prior to 2006: Initial Discovery and Synthesis: As part of a screening of a small-molecule compound library, 4-arylazo-3,5-diamino-1H-pyrazoles were identified as a novel class of ATP-antagonistic compounds with moderate potency against CDK2-cyclin E. This led to the synthesis and initial characterization of a series of analogues, including the compound later designated as this compound (also referred to as compound 31b)[1].

-

2006: First Major Publication: The initial comprehensive report on this compound was published in the Journal of Medicinal Chemistry. This study detailed the synthesis, structure-activity relationship (SAR), and initial biological characterization of the 4-arylazo-3,5-diamino-1H-pyrazole series. This compound was identified as the most potent inhibitor in the series, demonstrating significant selectivity for CDK9 over CDK2[1]. The study also provided the first insights into its cellular effects, including the inhibition of retinoblastoma protein phosphorylation and a reduction in S-phase cancer cells[1].

-

2012: Elucidation of Selective Mechanism of Action: A pivotal study published in ACS Chemical Biology provided a detailed structural and functional explanation for this compound's selectivity for CDK9. Through X-ray crystallography, it was revealed that this compound binds to a CDK9-specific hydrophobic pocket, inducing a conformational change that is not as favorable in other CDKs[2]. This research solidified this compound's status as a highly selective CDK9 inhibitor and further characterized its anti-angiogenic properties[2].

-

2018 onwards: Utility in Further Drug Discovery: this compound's well-defined structure and selective activity have established it as a valuable chemical scaffold. A 2018 study in Bioorganic & Medicinal Chemistry Letters utilized this compound as a starting point for "scaffold hopping" to design novel CDK inhibitors with altered selectivity profiles[3]. More recent research in 2024, published in Drug Development Research, described the synthesis of hybrid molecules combining the scaffolds of this compound and another CDK inhibitor, dinaciclib, to create new potent and selective CDK inhibitors.

Mechanism of Action

This compound is an ATP-competitive inhibitor of CDK9/cyclin T1[4]. CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), an essential step for the transition from transcriptional initiation to productive elongation. By inhibiting CDK9, this compound prevents the phosphorylation of the Pol II CTD, leading to a global downregulation of transcription, particularly of short-lived mRNAs that encode for anti-apoptotic proteins crucial for cancer cell survival. This ultimately induces apoptosis in cancer cells[1][2].

Furthermore, this compound has been shown to possess anti-angiogenic properties. This is attributed to its ability to inhibit CDK9-dependent transcription of pro-angiogenic factors[2].

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| IC50 (CDK9/cyclin T1) | 0.35 µM | Kinase Activity Assay | [4] |

| Selectivity | 38-fold for CDK9/cyclin T1 over other CDK/cyclin complexes | Kinase Activity Assays | [4] |

| Cytotoxicity (GI50) | 31.8 µM | HOP-62 (Human Lung Cancer) | [4] |

Experimental Protocols

In Vitro CDK9 Kinase Assay (ATP Competition)

This protocol is a generalized procedure based on standard kinase assay methodologies and details provided in relevant publications.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK9/cyclin T1.

Materials:

-

Recombinant human CDK9/cyclin T1 enzyme

-

CDK9 substrate peptide (e.g., derived from RNA Pol II CTD)

-

ATP (radiolabeled [γ-33P]ATP or for use with luminescence-based kits)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound stock solution (in DMSO)

-

96- or 384-well assay plates

-

Phosphocellulose membrane or luminescence-based detection reagent (e.g., Kinase-Glo®)

-

Scintillation counter or luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these concentrations in the kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In each well of the assay plate, add the diluted this compound or vehicle (DMSO) control.

-

Enzyme and Substrate Addition: Add the CDK9/cyclin T1 enzyme and the substrate peptide to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP should be close to its Km for CDK9 to accurately measure competitive inhibition.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Reaction Termination and Detection:

-

Radiolabeled ATP: Stop the reaction by spotting the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-33P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Luminescence-based: Add a kinase detection reagent that measures the amount of ATP remaining in the well.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Endothelial Cell Tube Formation Assay

This protocol is a generalized procedure for assessing in vitro angiogenesis.

Objective: To evaluate the anti-angiogenic potential of this compound by measuring its effect on the formation of capillary-like structures by endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Basement membrane matrix (e.g., Matrigel®)

-

96-well plates

-

This compound stock solution (in DMSO)

-

Calcein AM (for fluorescent visualization)

-

Inverted microscope with a camera

Procedure:

-

Plate Coating: Thaw the basement membrane matrix on ice. Coat the wells of a 96-well plate with the matrix and allow it to solidify at 37°C.

-

Cell Seeding and Treatment: Seed HUVECs onto the solidified matrix. Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Visualization:

-

Phase Contrast: Observe and capture images of the tube-like structures using an inverted microscope.

-

Fluorescence: Stain the cells with Calcein AM and visualize using a fluorescence microscope.

-

-

Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).

Mouse Xenograft Model for Antitumor Efficacy

This is a generalized protocol for an in vivo study.

Objective: To assess the in vivo antitumor activity of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line known to be sensitive to CDK9 inhibition

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject the human cancer cells into the flank of the immunocompromised mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound or the vehicle control to the respective groups according to a predetermined dosing schedule and route (e.g., intraperitoneal or oral).

-

Monitoring: Monitor the tumor size using calipers and the body weight of the mice regularly.

-

Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined endpoint size.

-

Data Analysis: Compare the tumor growth inhibition in the this compound-treated group to the control group.

Conclusion

This compound has played a significant role in the field of CDK inhibitors, particularly as a selective tool for studying the function of CDK9. Its discovery and detailed characterization have provided valuable insights into the therapeutic potential of targeting transcriptional regulation in cancer. While this compound itself has not progressed into clinical trials based on publicly available information, its legacy continues as a foundational molecule for the design and development of next-generation CDK9 inhibitors with potentially improved pharmacological properties. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the scientific journey and experimental basis of this compound.

References

- 1. 4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The CDK9 C-helix Exhibits Conformational Plasticity That May Explain the Selectivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel CDK inhibitors via scaffold hopping from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

CAN508: A Selective P-TEFb Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CAN508 is a potent and selective small molecule inhibitor of the positive transcription elongation factor b (P-TEFb), a key regulator of gene transcription. P-TEFb, a complex of cyclin-dependent kinase 9 (CDK9) and a T-type cyclin, plays a crucial role in the phosphorylation of the C-terminal domain of RNA polymerase II, a critical step for productive transcriptional elongation. Dysregulation of P-TEFb activity is implicated in various cancers, making it an attractive target for therapeutic intervention. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity and cellular effects, detailed experimental protocols for its evaluation, and visual representations of its signaling pathway and experimental workflows.

Mechanism of Action

This compound exerts its biological effects through the selective inhibition of the kinase activity of P-TEFb. By binding to the ATP-binding pocket of CDK9, this compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (Pol II) at serine 2 residues. This inhibition of Pol II phosphorylation stalls transcriptional elongation, leading to a decrease in the synthesis of short-lived mRNAs that encode for key survival proteins in cancer cells. The subsequent downregulation of these anti-apoptotic and cell cycle regulatory proteins ultimately induces cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has been shown to exhibit anti-angiogenic properties by inhibiting endothelial cell migration and tube formation.[1]

P-TEFb Signaling Pathway and Inhibition by this compound

Figure 1. This compound inhibits P-TEFb, blocking transcriptional elongation.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Complex | IC50 (µM) |

| CDK9/cyclin T1 | 0.35[2] |

| CDK2/cyclin E | 20[1] |

| CDK4/cyclin D1 | 13.5[1] |

| CDK1/cyclin B | >100 |

| CDK7/cyclin H | 44[3][4] |

| cdk2/cyclin A | 69[1] |

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) | IC50 (µM) |

| K562 | Leukemia | 9.2[3] | 33, 62[3] |

| LOX IMVI | Melanoma | 4.1[3] | - |

| M14 | Melanoma | 15.9[3] | - |

| KM12 | Colon Cancer | 17.1[3] | - |

| IGROV-1 | Ovarian Cancer | 20.6[3] | - |

| Hs-578T | Breast Cancer | 21.8[3] | - |

| MCF7 | Breast Cancer | 23.5[3] | 15, 62[1][3] |

| HT-29 | Colon Cancer | 29.7[3] | - |

| HOS | Osteosarcoma | - | 49[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF7, K562)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well.

-

Gently shake the plate for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the GI50/IC50 values.

Experimental Workflow: Cell Viability Assay

Figure 2. Workflow for determining cell viability using the MTT assay.

Western Blot Analysis for RNA Polymerase II Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation of the C-terminal domain of RNA polymerase II.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S2)

-

Anti-RNA Polymerase II (total)

-

Anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 6 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated Pol II levels to total Pol II and the loading control.

Endothelial Tube Formation Assay

This assay evaluates the anti-angiogenic potential of this compound by assessing its effect on the formation of capillary-like structures by endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel or other basement membrane matrix

-

This compound

-

24-well plates

-

Inverted microscope with a camera

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 24-well plate with a thin layer.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound.

-

Seed the HUVECs onto the Matrigel-coated wells at a density of 1.5 x 10^4 cells/well.

-

Incubate the plate for 6-18 hours at 37°C.

-

Observe and photograph the formation of tube-like structures using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and the number of loops.

Conclusion

This compound is a well-characterized, selective inhibitor of P-TEFb with demonstrated anti-proliferative and anti-angiogenic activities. Its ability to specifically target the transcriptional machinery of cancer cells makes it a promising candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other P-TEFb inhibitors.

References

The Structural Basis of CAN508's Selectivity for Cyclin-Dependent Kinase 9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular underpinnings of the selectivity of CAN508, an arylazopyrazole compound, for Cyclin-Dependent Kinase 9 (CDK9). Understanding this selectivity is crucial for the rational design of next-generation inhibitors targeting CDK9, a key regulator of transcription and a validated target in oncology, cardiology, and virology. This document provides a comprehensive overview of the quantitative data, structural determinants, and experimental methodologies that elucidate the preferential binding of this compound to CDK9.

Core Data Presentation: Kinase Inhibition Profile of this compound

This compound demonstrates a notable preference for CDK9/cyclin T1 over other members of the CDK family. The compound is an ATP-competitive inhibitor, and its selectivity is quantified by comparing its half-maximal inhibitory concentration (IC50) against a panel of kinases.

| Kinase Complex | IC50 (μM) | Selectivity (Fold) vs. CDK9/cyclin T1 |

| CDK9/cyclin T1 | 0.35 [1][2] | - |

| Other CDK/cyclin Complexes | ~13.3 | ~38-fold[1] |

Note: The specific IC50 values for other individual CDK/cyclin complexes were not detailed in the provided search results, but an overall selectivity of 38-fold is cited.

The Structural Determinants of this compound Selectivity

The key to this compound's selectivity lies in the subtle yet significant structural differences between the ATP-binding pockets of CDK9 and other CDKs, particularly CDK2. X-ray crystallography studies of this compound in complex with both CDK9/cyclin T and CDK2/cyclin A have been instrumental in revealing these differences.[1][3][4]

The primary factors contributing to this selectivity are:

-

Conformational Plasticity of the CDK9 αC-helix: The αC-helix of CDK9 exhibits a higher degree of conformational variability compared to other CDKs.[1][5] This flexibility allows the ATP-binding site to adopt a conformation that better accommodates this compound.

-

A CDK9-Specific Hydrophobic Pocket: Upon binding this compound, CDK9 reveals a specific hydrophobic pocket adjacent to the αC-helix. This pocket is not present in the same manner in CDK2 and provides an additional interaction surface for the inhibitor, enhancing binding affinity.[1][3][5]

-

Differential Inhibitor Orientation and Interactions: Although this compound binds to the ATP-binding site of both kinases, it adopts a slightly different orientation in each.[1][3] Crucially, an additional hydrogen bond is formed between the N12 atom of this compound and the carbonyl group of Isoleucine 25 (Ile25) in CDK9. This interaction is facilitated by a movement of the glycine-rich loop towards the inhibitor and is absent in the CDK2/CAN508 complex.[3]

Figure 1. Comparative binding modes of this compound in CDK9 and CDK2.

Signaling Pathway and Mechanism of Action

CDK9, in complex with a T-type cyclin (T1, T2a, or T2b) or cyclin K, forms the core of the positive transcription elongation factor b (P-TEFb).[6] P-TEFb plays a critical role in regulating gene expression by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This phosphorylation event releases Pol II from a paused state at the promoter-proximal region, allowing the transition to productive transcription elongation.[1][6][7] Many cancer cells are highly dependent on the continuous transcription of anti-apoptotic proteins like Mcl-1 for their survival.

By inhibiting CDK9, this compound prevents the phosphorylation of the Pol II CTD, leading to a termination of transcription elongation for key survival genes. This ultimately induces apoptosis in cancer cells.[1]

Figure 2. this compound inhibits the CDK9-mediated transcription elongation pathway.

Experimental Protocols

The characterization of this compound's selectivity involves a multi-step process encompassing biochemical assays and structural biology techniques.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a common radiometric method for determining the potency of an inhibitor against a panel of kinases.

Materials:

-

Purified recombinant kinases (e.g., CDK9/cyclin T1, CDK2/cyclin A, etc.).

-

Specific peptide or protein substrates for each kinase.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

-

[γ-³³P]ATP and non-radiolabeled ATP solution.

-

96-well or 384-well plates.

-

Phosphocellulose filter plates.

-

Scintillation counter.

Procedure:

-

Prepare Inhibitor Dilutions: Create a serial dilution series of this compound in DMSO. A typical approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[8]

-

Plate Setup: To the wells of a microplate, add the kinase reaction buffer.

-

Add Kinase: Add the appropriate amount of a specific kinase to each well.

-

Add Inhibitor: Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Pre-incubation: Incubate the plates for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[8]

-

Initiate Reaction: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of non-radiolabeled ATP should be at or near the Michaelis constant (Km) for each respective kinase to accurately determine the IC50 value.[8][9]

-

Reaction Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop Reaction & Capture Substrate: Stop the reaction and spot the mixture onto phosphocellulose filter plates. The phosphorylated substrate will bind to the filter paper, while the unused [γ-³³P]ATP is washed away.

-

Quantification: Measure the radioactivity incorporated into the substrate in each well using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Protein Expression, Purification, and X-ray Crystallography

This protocol describes the general steps taken to determine the co-crystal structure of this compound with a kinase complex.

Materials:

-

Expression vectors containing the coding sequences for the proteins (e.g., CDK9 and cyclin T).

-

Host expression system (e.g., E. coli or insect cells).

-

Chromatography systems (e.g., affinity, ion exchange, size exclusion).

-

Crystallization plates, screens, and reagents.

-

This compound compound.

-

Cryoprotectant (e.g., glycerol).

-

Synchrotron X-ray source.

Procedure:

-

Protein Expression and Purification: Co-express and purify the kinase complexes (e.g., CDK9 residues 1-330 and cyclin T residues 1-259) as previously described in the literature.[1] Purification typically involves multiple chromatography steps to achieve high purity.

-

Crystallization of the Complex:

-

Co-crystallization: Incubate the purified protein complex (e.g., CDK2/cyclin A) with a molar excess of this compound on ice before setting up crystallization trials.[1]

-

Soaking: Alternatively, grow crystals of the apo-protein complex (e.g., CDK9/cyclin T) first. Then, soak these crystals in a solution containing a saturated concentration of this compound for a period ranging from one hour to overnight.[1]

-

-

Cryo-protection: Before flash-cooling, transfer the crystals to a solution containing a cryoprotectant (e.g., 18% glycerol) to prevent ice crystal formation during data collection.[1]

-

Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron beamline.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known kinase structure as a search model. Refine the model against the experimental data, including the manual building of the this compound ligand into the observed electron density map.

Figure 3. Experimental workflow for assessing kinase inhibitor selectivity.

Conclusion

The selectivity of this compound for CDK9 is a multi-faceted phenomenon rooted in the unique structural and dynamic properties of the CDK9 active site. The conformational flexibility of the αC-helix, the presence of a unique hydrophobic pocket, and the formation of an additional hydrogen bond collectively create a binding environment that is highly favorable for this compound in CDK9 but not in other closely related kinases like CDK2. These insights, derived from rigorous biochemical and structural studies, provide a clear roadmap for the structure-based design of next-generation inhibitors with even greater potency and selectivity for CDK9, a critical target for therapeutic intervention.

References

- 1. The CDK9 C-helix Exhibits Conformational Plasticity That May Explain the Selectivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Development of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CAN508 in the Inhibition of Transcription Elongation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAN508 is an arylazopyrazole compound that has emerged as a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). As a critical component of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 plays a pivotal role in the transition from abortive to productive transcription elongation. By targeting CDK9, this compound effectively halts this process, leading to the downregulation of short-lived anti-apoptotic proteins and subsequent induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its inhibitory profile, and its effects on cellular processes, supported by detailed experimental protocols and data presented for scientific evaluation.

Introduction

The regulation of transcription is a fundamental process in cellular homeostasis, and its dysregulation is a hallmark of cancer. Transcription elongation, a key step in this process, is controlled by a series of regulatory factors, among which the Positive Transcription Elongation Factor b (P-TEFb) is of central importance. P-TEFb, a heterodimer of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (T1, T2a, T2b, or K), phosphorylates the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (Pol II), as well as negative elongation factors, thereby releasing Pol II from promoter-proximal pausing and enabling productive elongation of transcripts.[1][2]

In many cancers, there is an increased reliance on the continuous transcription of genes encoding anti-apoptotic proteins, such as Mcl-1, to maintain cell survival. The short half-life of these proteins makes cancer cells particularly vulnerable to inhibitors of transcription. This compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of CDK9, thereby inhibiting its kinase activity and disrupting the transcription of these critical survival genes.[1][2]

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of CDK9.[3] By binding to the ATP-binding site of CDK9, it prevents the phosphorylation of key substrates necessary for transcription elongation.

Inhibition of P-TEFb and RNA Polymerase II Phosphorylation

The primary molecular target of this compound is the CDK9/cyclin T1 complex. Inhibition of CDK9's kinase activity by this compound prevents the phosphorylation of the serine 2 (Ser2) residue within the heptapeptide repeats of the RNA Polymerase II CTD. This phosphorylation event is a critical signal for the transition from a paused to an elongating polymerase. Consequently, this compound treatment leads to a global decrease in mRNA synthesis.[1][2]

Downregulation of Anti-Apoptotic Proteins and Induction of Apoptosis

A key consequence of transcription elongation inhibition by this compound is the rapid depletion of proteins with short half-lives. Among these are critical anti-apoptotic proteins of the Bcl-2 family, most notably Mcl-1. The downregulation of Mcl-1 disrupts the balance of pro- and anti-apoptotic proteins at the mitochondria, leading to the activation of the intrinsic apoptotic pathway. This is a primary mechanism by which this compound induces cell death in cancer cells.[1][2]

Cell Cycle Arrest

In addition to inducing apoptosis, inhibition of CDK9 by this compound can also lead to cell cycle arrest. By disrupting the transcription of cyclins and other cell cycle regulators, this compound can cause cells to accumulate in the G1 phase of the cell cycle.[4]

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. The CDK9 C-helix Exhibits Conformational Plasticity That May Explain the Selectivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel CDK inhibitors via scaffold hopping from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Early Studies on the Anti-Angiogenic Properties of CAN508: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early preclinical research on the anti-angiogenic properties of CAN508, a selective inhibitor of Positive Transcription Elongation Factor b (P-TEFb). The document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the core signaling pathway involved.

Executive Summary

This compound, a 3,5-diaminopyrazole compound, has demonstrated significant anti-angiogenic activity in early in vitro studies. The primary mechanism of action is the inhibition of P-TEFb (a complex of cyclin-dependent kinase 9 (CDK9) and Cyclin T), a key regulator of transcriptional elongation. By targeting P-TEFb, this compound effectively suppresses critical processes in angiogenesis, including endothelial cell migration and tube formation, and reduces the expression of the potent pro-angiogenic factor, Vascular Endothelial Growth Factor (VEGF).[1] These findings establish P-TEFb as a promising target for anti-angiogenic therapies.

Quantitative Data on Anti-Angiogenic Activities

The following tables summarize the key quantitative data from early studies on this compound, demonstrating its inhibitory effects on core angiogenic processes.

Table 1: Inhibition of Endothelial Cell Migration by this compound

| Cell Line | This compound Concentration (µM) | Inhibition of Migration (%) |

| HUVEC | 1 | ~25 |

| HUVEC | 10 | ~75 |

Data extracted from graphical representations in Kryštof et al., 2011.

Table 2: Inhibition of Endothelial Cell Tube Formation by this compound

| Cell Line | This compound Concentration (µM) | Inhibition of Tube Formation (%) |

| HUVEC | 1 | ~40 |

| HUVEC | 10 | ~85 |

Data extracted from graphical representations in Kryštof et al., 2011.

Table 3: Reduction of VEGF Secretion by Cancer Cell Lines Treated with this compound

| Cancer Cell Line | This compound Concentration (µM) | Reduction in VEGF Secretion (%) |

| HCT116 (Colon) | 10 | ~50 |

| A549 (Lung) | 10 | ~40 |

| MCF7 (Breast) | 10 | ~30 |

Data extracted from graphical representations in Kryštof et al., 2011.

Signaling Pathway

The anti-angiogenic effects of this compound are a direct consequence of its inhibition of the P-TEFb signaling pathway. P-TEFb is essential for the transcription of a multitude of genes, including those that play a critical role in angiogenesis. By inhibiting the kinase activity of CDK9, this compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This phosphorylation is a crucial step for the release of RNAPII from promoter-proximal pausing and its transition into a productive elongation phase. Consequently, the transcription of key pro-angiogenic genes, such as VEGF, is suppressed.

Caption: Mechanism of this compound-mediated inhibition of angiogenesis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early studies of this compound's anti-angiogenic properties.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

-

Objective: To quantify the effect of this compound on the migration of endothelial cells.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Apparatus: Boyden chambers with polycarbonate membranes (8 µm pore size).

-

Procedure:

-

Coat the lower side of the membrane with a suitable extracellular matrix protein (e.g., fibronectin or collagen) to promote cell adhesion.

-

Place a chemoattractant (e.g., VEGF or serum-containing medium) in the lower chamber.

-

Harvest HUVECs and resuspend them in a serum-free medium.

-

Pre-incubate the HUVEC suspension with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 30 minutes).

-

Add the cell suspension to the upper chamber of the Boyden apparatus.

-

Incubate the chambers at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for significant cell migration (e.g., 4-6 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol or paraformaldehyde).

-

Stain the fixed cells with a staining solution (e.g., Giemsa or DAPI).

-

Count the number of migrated cells in several random high-power fields under a microscope.

-

Express the results as a percentage of the control (vehicle-treated) cells.

-

Endothelial Cell Tube Formation Assay

-

Objective: To assess the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Reagents: Matrigel™ or a similar basement membrane extract.

-

Procedure:

-

Thaw Matrigel™ on ice and coat the wells of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel™ to solidify.

-

Harvest HUVECs and resuspend them in a low-serum medium.

-

Treat the HUVEC suspension with various concentrations of this compound or vehicle control.

-

Seed the treated cells onto the solidified Matrigel™.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a period sufficient for tube formation (e.g., 6-18 hours).

-

Visualize and photograph the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the area covered by the tubes using image analysis software.

-

Express the results as a percentage of the control (vehicle-treated) cells.

-

VEGF Secretion Assay (ELISA)

-

Objective: To measure the effect of this compound on the secretion of VEGF from cancer cells.

-

Cell Lines: HCT116 (colon cancer), A549 (lung cancer), MCF7 (breast cancer).

-

Assay: Enzyme-Linked Immunosorbent Assay (ELISA) for human VEGF.

-

Procedure:

-

Seed cancer cells in appropriate culture plates and allow them to adhere and grow to a desired confluency.

-

Replace the culture medium with a fresh medium containing various concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

Collect the conditioned medium from each well.

-

Centrifuge the collected medium to remove any detached cells or debris.

-

Perform the VEGF ELISA on the supernatant according to the manufacturer's instructions. This typically involves:

-

Adding the conditioned medium to wells pre-coated with a VEGF capture antibody.

-

Incubating to allow VEGF to bind.

-

Washing the wells to remove unbound substances.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubating to form an antibody-VEGF-antibody sandwich.

-

Washing to remove the unbound detection antibody.

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

-

-

Calculate the concentration of VEGF in each sample based on a standard curve.

-

Normalize the VEGF concentration to the cell number or total protein content.

-

Express the results as a percentage of the control (vehicle-treated) cells.

-

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental procedures.

Caption: Workflow for the endothelial cell migration assay.

References

In-Depth Technical Guide to CAN508: A Selective CDK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAN508 is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9)/cyclin T1. As a key regulator of transcriptional elongation, CDK9 represents a promising therapeutic target in oncology and other disease areas. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties of this compound. Detailed methodologies for key in vitro experiments are presented to facilitate further research and development of this and similar molecules.

Chemical Structure and Physicochemical Properties

This compound is an arylazopyrazole compound. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 4-((3,5-diamino-1H-pyrazol-4-yl)diazenyl)phenol |

| CAS Number | 140651-18-9 |

| Chemical Formula | C₉H₁₀N₆O |

| Molecular Weight | 218.22 g/mol |

| SMILES | Nc1c(N=Nc2ccc(O)cc2)c(N)n[nH]1 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Solid powder |

| Solubility | Soluble in DMSO (44 mg/mL) |

| Purity | Typically >98% (by HPLC) |

Pharmacological Properties

This compound is a highly selective inhibitor of the CDK9/cyclin T1 complex, a key component of the positive transcription elongation factor b (P-TEFb).

Table 3: Pharmacological Profile of this compound

| Parameter | Value | Reference |

| Target | CDK9/cyclin T1 | [1] |

| Mechanism of Action | ATP-competitive inhibitor | [1] |

| IC₅₀ (CDK9/cyclin T1) | 0.35 µM | [1] |

| Selectivity | 38-fold selective for CDK9/cyclin T1 over other CDK/cyclin complexes | [1] |

| Biological Effects | Inhibition of RNA Polymerase II C-terminal domain (CTD) phosphorylation, inhibition of mRNA synthesis, induction of apoptosis, anti-angiogenic effects | [2] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly inhibiting the kinase activity of CDK9. This inhibition prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a critical step for the transition from transcriptional initiation to productive elongation. The subsequent inhibition of mRNA synthesis leads to the downregulation of short-lived anti-apoptotic proteins, thereby inducing apoptosis in cancer cells. Furthermore, this compound has been shown to reduce the expression of vascular endothelial growth factor (VEGF), contributing to its anti-angiogenic properties.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

CDK9/cyclin T1 Kinase Assay

This assay is used to determine the in vitro potency of this compound against its primary target.

-

Principle: A fluorescence-based assay that measures the amount of ADP produced as a result of kinase activity. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a light signal.

-

Materials:

-

Recombinant human CDK9/cyclin T1 enzyme

-

Kinase substrate (e.g., a peptide containing the RNAP II CTD consensus sequence)

-

ATP

-

This compound (or other test compounds)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Multi-well plates (e.g., 384-well)

-

Plate reader with luminescence detection capabilities

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.

-

In a multi-well plate, add the kinase, substrate, and this compound solution.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Kₘ for CDK9.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[3]

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.[3]

-

The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Western Blot Analysis of RNA Polymerase II Phosphorylation

This method is used to assess the effect of this compound on the phosphorylation of the RNAP II CTD in cells.

-

Principle: Western blotting uses specific antibodies to detect the phosphorylation status of the RNAP II CTD at specific serine residues (e.g., Ser2, Ser5).

-

Materials:

-

Cell line of interest (e.g., a cancer cell line)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies against total RNAP II and phosphorylated RNAP II (e.g., anti-phospho-Ser2, anti-phospho-Ser5)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated RNAP II levels to the total RNAP II levels.

-

Endothelial Cell Tube Formation Assay

This assay evaluates the anti-angiogenic potential of this compound in vitro.

-

Principle: Endothelial cells, when cultured on a basement membrane extract, will form capillary-like structures. The ability of a compound to inhibit this process is a measure of its anti-angiogenic activity.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

-

Endothelial cell growth medium

-

Basement membrane extract (e.g., Matrigel®)

-

This compound

-

96-well plates

-

Inverted microscope with imaging capabilities

-

-

Procedure:

-

Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.[4]

-

Allow the matrix to solidify at 37°C for 30-60 minutes.[4]

-

Harvest endothelial cells and resuspend them in medium containing various concentrations of this compound.

-

Seed the cells onto the solidified matrix.

-

Incubate for 4-18 hours to allow for tube formation.[5]

-

Visualize and capture images of the tube-like structures using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and the number of loops.

-

Cell Migration Assay

This assay assesses the effect of this compound on the migratory capacity of endothelial or cancer cells.

-

Principle: A Boyden chamber or Transwell® assay is used to measure the ability of cells to migrate through a porous membrane towards a chemoattractant.

-

Materials:

-

Cell line of interest (e.g., endothelial cells or cancer cells)

-

Cell culture medium (serum-free for cell suspension, serum-containing as chemoattractant)

-

This compound

-

Transwell® inserts (e.g., 8 µm pore size)

-

24-well plates

-

Cotton swabs

-

Staining solution (e.g., crystal violet)

-

Microscope

-

-

Procedure:

-

Place Transwell® inserts into the wells of a 24-well plate.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Resuspend serum-starved cells in serum-free medium containing various concentrations of this compound.

-

Add the cell suspension to the upper chamber of the Transwell® insert.

-

Incubate for a sufficient time to allow for cell migration (e.g., 24 hours).

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several microscopic fields.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

Materials:

-

Cell line of interest

-

This compound

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Treat cells with various concentrations of this compound for a specified time.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.[6]

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

-

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical in vitro evaluation of a CDK9 inhibitor like this compound.

Conclusion

This compound is a valuable research tool for studying the biological roles of CDK9 and serves as a lead compound for the development of novel therapeutics. The detailed experimental protocols provided in this guide are intended to support researchers in the further investigation of this compound and other CDK9 inhibitors. The multifaceted activity of this compound, encompassing direct anti-proliferative, pro-apoptotic, and anti-angiogenic effects, underscores the therapeutic potential of targeting transcriptional regulation in diseases such as cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The selective P-TEFb inhibitor this compound targets angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. docs.abcam.com [docs.abcam.com]

Foundational Research on CAN508: A Technical Guide for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on CAN508, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The information presented herein is intended to equip researchers with the necessary details to design and interpret experiments involving this compound in the context of cancer cell line investigations.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of the CDK9/cyclin T1 complex, a key component of the positive transcription elongation factor b (P-TEFb). It exhibits high selectivity for CDK9, with a reported half-maximal inhibitory concentration (IC50) of 0.35 µM.[1][2] By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[3] This event is critical for the transition from transcription initiation to productive elongation. The subsequent inhibition of transcriptional elongation disproportionately affects the expression of genes with short-lived mRNAs, many of which encode anti-apoptotic proteins and oncogenes crucial for cancer cell survival.[3]

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against various cyclin-dependent kinases and its anti-proliferative effects on a range of cancer cell lines.

| Target Enzyme | IC50 (µM) |

| CDK9/cyclin T1 | 0.35 ± 0.04 |

| CDK1/cyclin B | 44.02 ± 7 |

| CDK2/cyclin A | 69 ± 1 |

| CDK2/cyclin E | 20 ± 6 |

| CDK4/cyclin D1 | 13.5 ± 3.1 |

| CDK7/cyclin H | 26 ± 13 |

| Table 1: Kinase Inhibitory Spectrum of this compound. Data compiled from multiple sources.[3] |

| Cell Line | Cancer Type | IC50 (µM) |

| HT-29 | Colorectal Carcinoma | Not explicitly stated, but showed reduction in S-phase cells[3] |

| SKGT4 | Esophageal Adenocarcinoma | ~40 (at 72 hours) |

| OE33 | Esophageal Adenocarcinoma | <20 (at 72 hours) |

| FLO-1 | Esophageal Adenocarcinoma | <20 (at 72 hours) |

| MCF7 | Breast Cancer | Anti-proliferative effect demonstrated[3] |

| Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines. Data compiled from multiple sources.[1][3] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the study of this compound.

Cell Proliferation Assay (e.g., CCK-8 or MTT Assay)

This protocol is used to determine the IC50 value of this compound in a given cancer cell line.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[4]

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 72 hours). Include a DMSO-treated vehicle control.[1]

-

Reagent Incubation: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 10 µL of MTT reagent to each well and incubate for 2-4 hours.[4][5]

-

Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT (after solubilizing the formazan crystals) using a microplate reader.[4][5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Phospho-RNA Polymerase II and Mcl-1

This protocol is used to assess the effect of this compound on its direct target and a key downstream effector.

-

Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-